2-[(E)-(2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL
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Overview
Description
2-[(E)-(2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL is a complex organic compound that belongs to the class of indole derivatives.
Preparation Methods
The synthesis of 2-[(E)-(2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves several steps. One common method is the nucleophilic aromatic substitution reaction, where an aryl halide is reacted with a nucleophile under specific conditions . Another method involves the use of Schiff bases, which are synthesized via the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Industrial production methods often involve large-scale reactions using these catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
2-[(E)-(2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL undergoes various chemical reactions, including:
Common reagents used in these reactions include nitric acid for nitration, bromine for halogenation, and sulfuric acid for sulfonation . The major products formed from these reactions are typically substituted phenols and quinones .
Scientific Research Applications
2-[(E)-(2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(E)-(2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, leading to the modulation of various biological processes . For example, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-[(E)-(2-{5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENOL can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its specific structure, which imparts unique biological activities and makes it a valuable compound for scientific research and industrial applications .
Properties
CAS No. |
353779-84-7 |
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Molecular Formula |
C17H14N6O |
Molecular Weight |
318.33g/mol |
IUPAC Name |
2-[(E)-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C17H14N6O/c1-23-13-8-4-3-7-12(13)15-16(23)19-17(22-20-15)21-18-10-11-6-2-5-9-14(11)24/h2-10,24H,1H3,(H,19,21,22)/b18-10+ |
InChI Key |
CBERCOPEPOQWES-VCHYOVAHSA-N |
SMILES |
CN1C2=CC=CC=C2C3=C1N=C(N=N3)NN=CC4=CC=CC=C4O |
Origin of Product |
United States |
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